(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2098127-39-8
VCID: VC3100889
InChI: InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2
SMILES: C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN
Molecular Formula: C14H18N4
Molecular Weight: 242.32 g/mol

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 2098127-39-8

Cat. No.: VC3100889

Molecular Formula: C14H18N4

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine - 2098127-39-8

Specification

CAS No. 2098127-39-8
Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
IUPAC Name (2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2
Standard InChI Key DHHMIXJJFHCXFS-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN
Canonical SMILES C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN

Introduction

Chemical Structure and Properties

(1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine consists of a central pyrazole ring substituted with three key functional groups: a cyclopentyl ring attached to the N1 position, a pyridin-2-yl group at position 3, and a methanamine group at position 5. This arrangement creates a molecule with multiple interaction points for potential biological targets.

The compound has the following key physicochemical properties:

PropertyValue
CAS Number2098127-39-8
Molecular FormulaC₁₄H₁₈N₄
Molecular Weight242.32 g/mol
SMILES NotationNCc1cc(-c2ccccn2)nn1C1CCCC1

The structure features a pyrazole core, which contributes to its stability and potential for hydrogen bonding interactions. The cyclopentyl group adds lipophilicity, while the pyridin-2-yl substituent introduces potential for additional hydrogen bonding and metal coordination. The primary amine functional group (methanamine) provides a site for further chemical modifications and potential interactions with biological targets .

Physical Properties

Although specific experimental data on physical properties is limited in the search results, we can reasonably infer several characteristics based on its structure and similar compounds:

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Probably soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and dichloromethane; limited solubility in water

  • Stability: Expected to be stable under normal conditions but may be sensitive to oxidation and hydrolysis

Synthetic Approaches

The synthesis of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multiple steps, leveraging established methods for pyrazole ring formation and subsequent functionalization. Based on information about related compounds, several synthetic routes can be proposed.

General Synthetic Strategy

A common approach to synthesizing substituted pyrazoles involves the condensation of hydrazines with β-dicarbonyl compounds, followed by functionalization of the resulting pyrazole scaffold. For (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, the synthesis may proceed through the following key steps:

  • Formation of a cyclopentyl-substituted hydrazine intermediate

  • Condensation with an appropriate dicarbonyl compound containing the pyridin-2-yl moiety

  • Functionalization of the pyrazole ring to introduce the methanamine group

The synthesis of related compounds often involves the reaction of substituted pyrazoles with amines or benzyl derivatives, controlled temperatures, and purification steps like recrystallization or chromatography .

Alternative Synthetic Pathways

Structural Characterization

Structural characterization of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can be achieved through various analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the structure. For similar pyrazole derivatives, the following spectral features would be expected:

  • ¹H NMR would show characteristic signals for the cyclopentyl protons (typically between δ 1.5-2.5 ppm), the pyrazole C4 proton (around δ 6.0-6.5 ppm), the pyridine protons (between δ 7.0-8.5 ppm), and the methanamine protons (around δ 3.8-4.2 ppm for CH₂ and δ 1.5-2.0 ppm for NH₂)

  • ¹³C NMR would display signals for the pyrazole carbons, particularly the C3 and C5 positions, as well as the cyclopentyl, pyridinyl, and methanamine carbons

  • Mass spectrometry would show a molecular ion peak at m/z 242, corresponding to the molecular weight of the compound

Biological Activity and Applications

Structure-Activity Relationships

Examining structurally similar compounds provides insights into potential structure-activity relationships:

CompoundStructural DifferencePotential Effect on Activity
(1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamineContains thiophen-2-yl instead of pyridin-2-yl at position 3May alter binding affinity and selectivity for biological targets due to different electronic properties of thiophene vs. pyridine
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamineLacks the pyridin-2-yl group at position 3Likely has reduced activity due to fewer interaction points
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanolContains cyclopropylmethyl instead of cyclopentyl at N1 and hydroxyl instead of amine at position 5Different lipophilicity profile and hydrogen bonding capabilities

The cyclopentyl group at the N1 position likely contributes to the compound's lipophilicity, potentially enhancing membrane permeability. The pyridin-2-yl substituent at position 3 provides additional hydrogen bonding capabilities and may facilitate interactions with specific biological targets. The methanamine group at position 5 offers a positively charged center at physiological pH, which could be crucial for binding to negatively charged pockets in target proteins .

Chemical Reactivity

The reactivity of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is determined by its functional groups:

  • The primary amine group can participate in various reactions, including:

    • Nucleophilic substitution reactions

    • Condensation with carbonyl compounds

    • Acylation and alkylation

    • Formation of Schiff bases

  • The pyrazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to its electron-deficient nature.

  • The pyridine nitrogen can act as a Lewis base, participating in coordination with metals or protonation.

This reactivity profile makes the compound versatile for further chemical modifications, potentially leading to a wide range of derivatives with tuned properties.

Analytical Methods and Identification

For identification and purity assessment of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, several analytical techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural confirmation

  • Infrared Spectroscopy (IR) for functional group identification

These methods collectively provide a comprehensive characterization of the compound, ensuring its identity and purity for research applications .

Current Research Status and Future Directions

Current research on (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine appears to be focused on its synthesis and potential applications in medicinal chemistry. The compound represents an interesting scaffold that combines several pharmacologically relevant structural features.

Future research directions may include:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive evaluation of biological activities across multiple therapeutic areas

  • Development of structure-activity relationships through the synthesis and testing of structural analogs

  • Investigation of potential applications in drug discovery programs targeting specific diseases

Given the versatility of pyrazole derivatives in medicinal chemistry, (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine holds promise as a lead compound for further development .

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